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molecular formula C4H10FO3P B3051755 Diethyl fluorophosphate CAS No. 358-74-7

Diethyl fluorophosphate

Cat. No. B3051755
M. Wt: 156.09 g/mol
InChI Key: WXSIQKMFCCUZFJ-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed except that diethylfluorophosphate (0.9 mL, 6.4 mmol) was added by syringe to a slurry of potassium trimethylsilanolate (0.82 g, 6.4 mmol) in dry ether (25 mL) and a 5 h reaction time was used. Potassium diethylphosphate (0.67 g, 54% yield) was isolated as a tan solid: 1H NMR (D2O, DSS) δ 1.2 (t, J=6.9 Hz, CH3, 6H), 3.9 (q, J=6.9 Hz, CH2, 4H).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Potassium diethylphosphate
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4](F)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C[Si](C)(C)[O-:12].[K+:15]>CCOCC>[CH2:1]([O:3][P:4]([O-:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[K+:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)F
Step Two
Name
potassium trimethylsilanolate
Quantity
0.82 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction time

Outcomes

Product
Name
Potassium diethylphosphate
Type
product
Smiles
C(C)OP(=O)(OCC)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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